Rucaparib

Catalog No.
S548581
CAS No.
459868-92-9
M.F
C19H21FN3O5P
M. Wt
421.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rucaparib

CAS Number

459868-92-9

Product Name

Rucaparib

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid

Molecular Formula

C19H21FN3O5P

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4)

InChI Key

FCCGJTKEKXUBFZ-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AG14699 (as phosphate salt); AG 14699; AG-14699; AG014447 (as free base); AG-014447; AG 014447; PF01367338; PF-01367338; PF 01367338; Rucaparib; Rubraca;

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O

Description

The exact mass of the compound Rucaparib is 323.14339 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanisms of Action in Cancer Treatment

Rucaparib's effectiveness is linked to its ability to exploit HR deficiencies in cancer cells. Studies have shown that tumors with mutations in BRCA1, BRCA2, and other HR genes are more susceptible to PARP inhibitor treatment []. When PARP is inhibited in these tumors, they become unable to efficiently repair DNA damage caused by chemotherapy or radiation therapy, leading to cell death [, ].

Clinical Trials and Research

Rucaparib is currently undergoing investigation in various clinical trials for different types of cancers, including ovarian cancer, breast cancer, pancreatic cancer, and prostate cancer. These trials are evaluating the efficacy and safety of rucaparib, alone or in combination with other therapies [, , ].

Here are some specific examples of clinical trials involving Rucaparib:

  • Rucaparib for BRCA-mutated ovarian cancer: The PARP inhibitor rucaparib has been approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who have completed platinum-based chemotherapy and are in complete or partial response, and have a BRCA mutation (germline and/or somatic) []. This approval was based on results from the phase III trial, Study 10 (NCT01404266) which showed that rucaparib significantly improved progression-free survival (PFS) compared to placebo [].
  • Rucaparib for metastatic castration-resistant prostate cancer (mCRPC): The efficacy of rucaparib is also being investigated in clinical trials for mCRPC patients with BRCA mutations [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

323.14339

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H3M9955244

Pharmacology

Rucaparib Phosphate is the phosphate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP3 [HSA:10039] [KO:K10798]

Wikipedia

Rucaparib phosphate

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548767/ PubMed PMID: 31644076.
2: Pearre DC, Tewari KS. Targeted treatment of advanced ovarian cancer: spotlight on rucaparib. Ther Clin Risk Manag. 2018 Nov 2;14:2189-2201. doi: 10.2147/TCRM.S149248. eCollection 2018. Review. PubMed PMID: 30464492; PubMed Central PMCID: PMC6223341.
3: Cosgrove CM, O'Malley DM. How safe is rucaparib in ovarian cancer? Expert Opin Drug Saf. 2018 Dec;17(12):1249-1255. doi: 10.1080/14740338.2018.1550067. Epub 2018 Dec 11. Review. PubMed PMID: 30449210.
4: Dal Molin GZ, Westin SN, Coleman RL. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. Future Oncol. 2018 Dec;14(30):3101-3110. doi: 10.2217/fon-2018-0215. Epub 2018 Aug 14. Review. PubMed PMID: 30105925; PubMed Central PMCID: PMC6331693.
5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500908/ PubMed PMID: 29999967.
6: Dal Molin GZ, Omatsu K, Sood AK, Coleman RL. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. Ther Adv Med Oncol. 2018 Jun 22;10:1758835918778483. doi: 10.1177/1758835918778483. eCollection 2018. Review. PubMed PMID: 29977351; PubMed Central PMCID: PMC6024342.
7: Colombo I, Lheureux S, Oza AM. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Drug Des Devel Ther. 2018 Mar 21;12:605-617. doi: 10.2147/DDDT.S130809. eCollection 2018. Review. PubMed PMID: 29606854; PubMed Central PMCID: PMC5868608.
8: Musella A, Bardhi E, Marchetti C, Vertechy L, Santangelo G, Sassu C, Tomao F, Rech F, D'Amelio R, Monti M, Palaia I, Muzii L, Benedetti Panici P. Rucaparib: An emerging parp inhibitor for treatment of recurrent ovarian cancer. Cancer Treat Rev. 2018 May;66:7-14. doi: 10.1016/j.ctrv.2018.03.004. Epub 2018 Mar 23. Review. PubMed PMID: 29605737.
9: Mariappan L, Jiang XY, Jackson J, Drew Y. Emerging treatment options for ovarian cancer: focus on rucaparib. Int J Womens Health. 2017 Dec 15;9:913-924. doi: 10.2147/IJWH.S151194. eCollection 2017. Review. PubMed PMID: 29290694; PubMed Central PMCID: PMC5735986.
10: Moore DC, Ringley JT, Patel J. Rucaparib: A Poly(ADP-Ribose) Polymerase Inhibitor for BRCA-Mutated Relapsed Ovarian Cancer. J Pharm Pract. 2019 Apr;32(2):219-224. doi: 10.1177/0897190017743131. Epub 2017 Nov 22. Review. PubMed PMID: 29166829.
11: Dockery LE, Gunderson CC, Moore KN. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Onco Targets Ther. 2017 Jun 19;10:3029-3037. doi: 10.2147/OTT.S114714. eCollection 2017. Review. PubMed PMID: 28790837; PubMed Central PMCID: PMC5488752.
12: Syed YY. Rucaparib: First Global Approval. Drugs. 2017 Apr;77(5):585-592. doi: 10.1007/s40265-017-0716-2. Review. PubMed PMID: 28247266.
13: Jenner ZB, Sood AK, Coleman RL. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. Future Oncol. 2016 Jun;12(12):1439-56. doi: 10.2217/fon-2016-0002. Epub 2016 Apr 18. Review. PubMed PMID: 27087632; PubMed Central PMCID: PMC4976841.

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